molecular formula C19H23N7O B6582416 N-(2,3-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1058448-12-6

N-(2,3-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B6582416
CAS No.: 1058448-12-6
M. Wt: 365.4 g/mol
InChI Key: OJOPBQNQZZTYOK-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. The structure includes a 3-methyl-substituted triazolo-pyridazine ring linked to a piperazine-carboxamide moiety, with a 2,3-dimethylphenyl group as the carboxamide substituent.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-13-5-4-6-16(14(13)2)20-19(27)25-11-9-24(10-12-25)18-8-7-17-22-21-15(3)26(17)23-18/h4-8H,9-12H2,1-3H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOPBQNQZZTYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological properties based on available research findings, including its mechanism of action, cytotoxicity against cancer cell lines, and structure-activity relationships.

  • Common Name : this compound
  • CAS Number : 1058448-12-6
  • Molecular Formula : C19H23N7O
  • Molecular Weight : 365.4 g/mol

The compound is designed to inhibit c-Met kinase, a receptor tyrosine kinase implicated in various types of cancer. c-Met overexpression is associated with tumor growth and metastasis. The interaction of this compound with the ATP-binding site of c-Met is crucial for its inhibitory activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:

Cell Line IC50 (μM) Notes
A5491.06 ± 0.16Significant cytotoxicity observed
MCF-71.23 ± 0.18Effective against breast cancer cells
HeLa2.73 ± 0.33Active against cervical cancer cells
LO2NDNormal human hepatocytes used as control

The compound demonstrated moderate to high cytotoxicity across these cell lines, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Modifications to the triazole and pyridazine moieties can enhance potency and selectivity against c-Met kinase. The introduction of different substituents on the piperazine ring has been shown to influence both the binding affinity and the overall efficacy of the compound .

Case Studies

In a study focusing on novel anticancer compounds derived from triazole derivatives, this compound was part of a larger library screened for activity against multicellular spheroids representing solid tumors. The results indicated that compounds similar in structure exhibited varying degrees of effectiveness in inhibiting tumor growth and inducing apoptosis .

Scientific Research Applications

The compound N-(2,3-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and insights from verified sources.

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Triazolo-pyridazin moiety : A fused ring system that enhances biological activity.
  • Dimethylphenyl group : Contributes to lipophilicity and may influence receptor interactions.

Molecular Formula

The molecular formula is C19H23N7OC_{19}H_{23}N_7O, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has focused on their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of triazolo-pyridazine have shown promise in targeting specific cancer pathways.

Neuropharmacology

The piperazine structure is known for its activity on central nervous system (CNS) receptors. Compounds with similar frameworks have been investigated for their potential as anxiolytics or antidepressants. Preliminary findings suggest that this compound may modulate serotonin and dopamine receptors, indicating potential use in treating mood disorders.

Antimicrobial Properties

Research has also explored the antimicrobial effects of triazolo-pyridazine derivatives. These compounds have shown efficacy against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

There is emerging evidence that compounds with triazolo and piperazine structures can exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, suggesting therapeutic potential in conditions like arthritis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth
NeuropharmacologyModulation of CNS receptors
AntimicrobialEfficacy against bacterial strains
Anti-inflammatoryReduction of pro-inflammatory markers

Case Study 1: Anticancer Activity

A study published in Drug Target Insights demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study utilized cell line assays and animal models to confirm efficacy.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university explored the effects of a similar piperazine derivative on anxiety-like behavior in rodents. The results indicated a significant reduction in anxiety levels compared to controls, suggesting potential for further development into therapeutic agents for anxiety disorders.

Case Study 3: Antimicrobial Efficacy

In vitro studies showed that the compound exhibited strong activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions the compound as a candidate for further development in combating resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Substituents

The compound is compared to analogs with modifications in three regions:

Triazolo-pyridazine substituents (3-methyl vs. 3-ethyl, 3-cyclopropyl).

Carboxamide side chain (piperazine vs. piperidine, substituents on the phenyl ring).

Aromatic ring substitutions (2,3-dimethylphenyl vs. trifluoromethylphenyl, phenylethyl).

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Triazolo-pyridazine) Carboxamide Side Chain Aromatic Substituent Molecular Weight LogP* Target/Application
Target Compound 3-methyl Piperazine-1-carboxamide 2,3-dimethylphenyl ~421.4 (calc.) ~2.1 (est.) BRD4 inhibition (hypothesized)
N-(2-ethylphenyl)-4-{3-methyl-triazolo... () 3-methyl Piperazine-1-carboxamide 2-ethylphenyl ~407.4 ~2.3 Not specified
4-{3-ethyl-triazolo...-carboxamide (CAS 1058228-75-3) () 3-ethyl Piperazine-1-carboxamide 4-(trifluoromethyl)phenyl 419.4 ~2.8 Bromodomain inhibition
N-(2-phenylethyl)-1-(3-phenyl-triazolo...) (CAS 1282131-59-2) () 3-phenyl Piperidine-4-carboxamide 2-phenylethyl 426.5 ~3.0 Epigenetic modulation
N-phenyl-1-triazolo...piperidine-3-carboxamide (CAS 1058447-40-7) () None Piperidine-3-carboxamide Phenyl 322.4 0.85 Unspecified

*LogP values estimated based on structural analogs.

Pharmacological and Functional Insights

  • BRD4 Inhibition : Analogs like AZD5153 () and Vitas-M STK651245 () demonstrate potent BRD4 binding (IC50 < 100 nM). The target compound’s 3-methyl and dimethylphenyl groups may enhance hydrophobic interactions in the acetyl-lysine binding pocket, akin to the 3-trifluoromethyl group in STK651245 .
  • Lin28 Inhibition : The structurally related Lin28-1632 () shares the 3-methyl-triazolo-pyridazine core but lacks the piperazine-carboxamide side chain. This highlights the importance of the carboxamide moiety for target specificity .

Physicochemical and ADME Properties

  • Solubility : Piperazine derivatives (e.g., target compound) generally exhibit higher aqueous solubility than piperidine analogs due to increased hydrogen bonding capacity .
  • Metabolic Stability : The 2,3-dimethylphenyl group may reduce oxidative metabolism compared to ethyl or trifluoromethyl substituents, improving half-life .

Preparation Methods

Hydrazine-Mediated Cyclization

In a method adapted from Smolyar et al., 5-nitropyridazin-3(2H)-one derivatives undergo ring-opening with hydrazine hydrate at 140°C, followed by cyclization to form the triazolo-pyridazine scaffold. For example:

5-Nitropyridazin-3(2H)-one+Hydrazine hydrateΔTriazolo[4,3-b]pyridazin-6-amine[2][4]\text{5-Nitropyridazin-3(2H)-one} + \text{Hydrazine hydrate} \xrightarrow{\Delta} \text{Triazolo[4,3-b]pyridazin-6-amine} \quad

Yields for analogous reactions range from 75–86% under optimized conditions.

Diazotization and Cyclization

An alternative route involves diazotization of aminopyridazines. Lead tetraacetate oxidation of pyridazine-2-carbaldehyde hydrazone generates diazo intermediates, which spontaneously cyclize to form triazolo-pyridazines. This method achieves yields up to 75% but requires careful temperature control.

Functionalization at the 6-Position of Triazolo[4,3-b]Pyridazine

Introducing a reactive group (e.g., chloro, amino) at the 6-position is critical for subsequent coupling with piperazine.

Chlorination via Phosphorus Oxychloride

Treatment of triazolo-pyridazin-6-ol with phosphorus oxychloride (POCl₃) under reflux produces the 6-chloro derivative:

Triazolo[4,3-b]pyridazin-6-ol+POCl3reflux6-Chloro-3-methyl-triazolo[4,3-b]pyridazine[4]\text{Triazolo[4,3-b]pyridazin-6-ol} + \text{POCl}_3 \xrightarrow{\text{reflux}} \text{6-Chloro-3-methyl-triazolo[4,3-b]pyridazine} \quad

Yields for this step are typically ≥80% .

Piperazine Coupling at the 6-Position

Nucleophilic aromatic substitution (SNAr) is employed to attach piperazine to the chloro-triazolo-pyridazine.

SNAr with Piperazine

Reacting 6-chloro-3-methyl-triazolo[4,3-b]pyridazine with excess piperazine in dimethylformamide (DMF) at 80°C for 12 hours affords 4-(3-methyl-[1,triazolo[4,3-b]pyridazin-6-yl)piperazine . Catalytic LiHMDS (1.0 M in THF) enhances reaction efficiency, achieving 53–67% yields .

Carboxamide Formation with N-(2,3-Dimethylphenyl) Isocyanate

The final step involves coupling the piperazine intermediate with N-(2,3-dimethylphenyl) isocyanate.

Schotten-Baumann Reaction

The piperazine is treated with N-(2,3-dimethylphenyl) isocyanate in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) is added to scavenge HCl:

4-(Triazolo-pyridazin-6-yl)piperazine+N-(2,3-Dimethylphenyl) isocyanateTEA, DCMTarget Compound[3][5]\text{4-(Triazolo-pyridazin-6-yl)piperazine} + \text{N-(2,3-Dimethylphenyl) isocyanate} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} \quad

Yields for analogous carboxamide formations range from 60–75% .

Optimization and Challenges

Regioselectivity in Triazole Formation

Asymmetric cyclization may produce regioisomers. Using symmetrical precursors (e.g., glyoxal) or directed metal catalysis mitigates this issue.

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, THF) and strong bases (e.g., LiHMDS) improve SNAr kinetics.

Comparative Data Table

StepReaction TypeReagents/ConditionsYield (%)Reference
1Hydrazine cyclizationHydrazine hydrate, 140°C75–86
2ChlorinationPOCl₃, reflux≥80
3Piperazine couplingPiperazine, LiHMDS, 80°C53–67
4Carboxamide formationIsocyanate, TEA, DCM60–75

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dichloromethane or ethanol), and catalysts. Critical steps include cyclization to form the triazolopyridazine core and coupling with the piperazine-carboxamide moiety. Reaction yields depend on pH adjustments and purification techniques like recrystallization or chromatography . For example, hydrazine derivatives and aldehydes/ketones are used in cyclization, with yields monitored via HPLC to ensure purity >95% .

Q. How is the compound characterized for structural confirmation and purity?

Characterization employs NMR (¹H/¹³C) for functional group verification, mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment. X-ray crystallography may resolve stereochemical ambiguities, while FT-IR confirms amide and triazole bonds . For instance, ¹H NMR peaks at δ 8.2–8.5 ppm typically indicate triazole protons, and MS data should align with the molecular formula (e.g., C₂₁H₂₅N₇O) .

Q. What biological targets are associated with this compound?

The triazolopyridazine-piperazine scaffold shows affinity for protein kinases (e.g., p38 MAPK, TAK1) and receptors involved in inflammatory or oncogenic pathways. Assays like fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinities (e.g., IC₅₀ values <100 nM in kinase inhibition) . Structural analogs in demonstrate anticancer activity via kinase inhibition, suggesting similar mechanisms .

Q. How do solubility and stability impact preclinical studies?

Solubility in DMSO (>10 mM) and stability in PBS (pH 7.4, 24-hour degradation <5%) are critical for in vitro assays. Poor aqueous solubility may require formulation with cyclodextrins or liposomes. Stability under varying pH (2–9) and temperatures (4–37°C) should be validated via UV-HPLC .

Q. What structural analogs are relevant for comparative studies?

Analogs with modified substituents (e.g., chloro, methoxy, trifluoromethyl) on the phenyl or triazole groups are key for structure-activity relationship (SAR) studies. For example:

CompoundKey ModificationActivity
N-(4-methoxyphenyl)-derivativeMethoxy substituentEnhanced kinase inhibition
3-Trifluoromethyl analogElectron-withdrawing groupImproved metabolic stability

Advanced Research Questions

Q. How can SAR studies resolve discrepancies in biological activity across analogs?

Discrepancies often arise from substituent electronic effects (e.g., electron-withdrawing groups enhancing kinase binding) or steric hindrance. Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/position with target affinity. For example, 3-methyl substitution on the triazole improves target engagement by 30% compared to unsubstituted analogs .

Q. What experimental strategies address contradictory data in kinase inhibition assays?

Contradictions may stem from assay conditions (ATP concentration, enzyme isoforms). Validate results using orthogonal methods:

  • Biochemical assays : Measure IC₅₀ under standardized ATP levels (1 mM).
  • Cellular assays : Use Western blotting to confirm downstream target phosphorylation (e.g., ERK1/2). Discrepancies between biochemical and cellular data may indicate poor membrane permeability .

Q. How can pharmacokinetic (PK) challenges be mitigated in preclinical models?

Low oral bioavailability (<20% in rodents) due to first-pass metabolism requires PK optimization:

  • Introduce metabolically stable groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.
  • Use pro-drug strategies for carboxylate-containing analogs to enhance absorption. Monitor plasma half-life via LC-MS/MS in Sprague-Dawley rats .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify kinase substrate phosphorylation.
  • CRISPR screens : Identify genetic modifiers of drug sensitivity .

Q. How do in vitro and in vivo efficacy data correlate for this compound?

In vitro IC₅₀ values (e.g., 50 nM in cancer cell lines) often overestimate in vivo potency due to tumor microenvironment factors. Use patient-derived xenograft (PDX) models to validate efficacy, ensuring dosing regimens align with human PK projections. For example, 10 mg/kg BID dosing in mice may achieve tumor growth inhibition >50% .

Methodological Considerations Table

ChallengeSolutionKey Evidence
Low synthetic yieldOptimize cyclization at 60°C, pH 8.5
Off-target kinase activitySelectivity screening across 100-kinase panel
Poor solubilityCo-solvent systems (e.g., PEG-400 + water)

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